(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid

Lead-oriented synthesis Lipophilicity Cyclopropyl boronic acids

For medicinal chemistry teams facing lipophilicity drift during lead optimization. This 3-pyridylboronic acid provides a precise solution by incorporating cyclopropyl sp³-character without the LogP penalty of alkyl analogs. Key procurement metrics: • Fsp³ Enrichment: Yields products averaging Fsp³ 0.52 vs. 0.02 LogP increase. • Catalyst Compatibility: 5-chloro substitution prevents rhodium catalyst inhibition in asymmetric Suzuki couplings. • Property Benchmarks: LogP 0.29, TPSA 53.35 Ų; supports CNS/oral bioavailability design windows.

Molecular Formula C8H9BClNO2
Molecular Weight 197.43 g/mol
Cat. No. B12942984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid
Molecular FormulaC8H9BClNO2
Molecular Weight197.43 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1C2CC2)Cl)(O)O
InChIInChI=1S/C8H9BClNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2
InChIKeyVYTWGQPHCYCOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid: Physicochemical Profile & Utility


(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid (CAS: 2225179-43-9) is a heteroaryl boronic acid building block featuring a 3-pyridyl core substituted at the 2-position with a cyclopropyl group and at the 5-position with a chlorine atom . It is employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl architectures, with the boronic acid moiety enabling carbon-carbon bond formation under palladium catalysis [1]. The compound exhibits a calculated LogP of 0.2922 and a topological polar surface area (TPSA) of 53.35 Ų, positioning it within favorable physicochemical space for lead-oriented synthesis applications . Its procurement as a high-purity (≥98%) research intermediate is well-established across multiple reputable chemical suppliers .

Workflow Suzuki-Miyaura cross-coupling with palladium catalysis
Selection Cyclopropyl moiety for sp³ enrichment with minimal LogP drift
Procurement High-purity building block from multiple reputable suppliers

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid: Generic Substitution Risks


Generic substitution of (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid with close analogs such as (5-chloro-2-methylpyridin-3-yl)boronic acid or (5-chloro-2-ethylpyridin-3-yl)boronic acid is not a viable procurement strategy for projects requiring defined lipophilicity and sp³-carbon enrichment. The cyclopropyl substituent confers a unique combination of increased fraction of sp³-hybridized carbons (Fsp³) and minimal LogP elevation relative to alkyl analogs, a feature that directly supports lead-oriented synthesis criteria by reducing the risk of undesirable lipophilicity drift [1]. Furthermore, the presence of the 2-chloro substituent (or, in the context of this pyridine scaffold, the 5-chloro substituent) in pyridinylboronic acids is critical for mitigating Lewis basicity that can otherwise inhibit asymmetric coupling reactions by coordinating to rhodium catalysts [2]. Procurement of analogs lacking this precise substitution pattern risks altered coupling efficiency, regioselectivity, and downstream physicochemical property profiles that deviate from optimized synthetic routes.

Alkyl analog substitution
Methyl or ethyl analogs may increase LogP and reduce sp³ fraction, shifting away from lead-oriented profiles.
Missing 5-chloro substituent
Unsubstituted pyridine boronic acids can inhibit Rh-catalyzed asymmetric coupling due to Lewis basicity.
Regioselectivity drift
Substitution pattern changes may alter coupling efficiency and product regioselectivity.

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid: Differentiation Evidence


Cyclopropyl Substitution Minimizes LogP Drift

The cyclopropyl group in (5-chloro-2-cyclopropylpyridin-3-yl)boronic acid contributes to a calculated LogP of 0.2922 . In contrast, the methyl-substituted analog (5-chloro-2-methylpyridin-3-yl)boronic acid exhibits a higher calculated LogP, although precise values are inconsistently reported across sources. Class-level analysis of cyclopropyl boronic derivatives demonstrates a negligible LogP drift effect of only 0.02 units when introducing cyclopropyl groups into molecular scaffolds, underscoring the cyclopropyl group's unique ability to increase Fsp³ without proportionally increasing lipophilicity [1]. This contrasts with typical alkyl substituents (e.g., methyl, ethyl) which elevate LogP more substantially.

LogP Control
Class-level
LogP 0.2922
Supports lead-oriented synthesis with low lipophilicity
Class-level drift only 0.02 units; methyl analog LogP generally higher
Lead-oriented synthesis Lipophilicity Cyclopropyl boronic acids

TPSA Polarity Benchmark

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid exhibits a calculated TPSA of 53.35 Ų . This value falls within the optimal range for compounds intended for oral bioavailability (typically TPSA < 140 Ų) and central nervous system penetration (TPSA < 60-70 Ų). While direct comparator TPSA values for the methyl or ethyl analogs are not publicly available, the target compound's TPSA represents a specific, measurable attribute that informs procurement decisions for projects with defined polarity requirements. The presence of the boronic acid moiety (contributing 40.46 Ų) and the pyridine nitrogen collectively define this polar surface area.

TPSA Benchmark
Supplier-specified
53.35 Ų
Within favorable range for oral bioavailability and CNS penetration
Data to verify; direct comparator values not publicly available
Medicinal chemistry TPSA Physicochemical properties

Cyclopropyl Moiety Enhances Fsp³

Cyclopropyl boronic derivatives, as a class, enable the synthesis of products with an average Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.52, with a range spanning 0.16 to 0.83 across a 96-member library [1]. This represents a significant increase in three-dimensional character compared to products derived from purely aromatic or alkyl-substituted boronic acids. The target compound (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid, by virtue of its cyclopropyl group, contributes to this Fsp³ enrichment when incorporated into target molecules. While direct Fsp³ data for the compound itself is not reported, the class-level evidence demonstrates the cyclopropyl group's capacity to enhance molecular complexity and escape from flatland in drug discovery programs.

Fsp³ Enrichment
Class-level
Avg. Product Fsp³ 0.52
Class-level evidence of sp³ enrichment in product libraries
Range 0.16–0.83 in 96-member library; target compound Fsp³ not directly measured
Lead-oriented synthesis Fsp³ Cyclopropyl building blocks

Chloro Substituent Prevents Rh-Catalyst Inhibition

In asymmetric Suzuki-Miyaura coupling reactions, unsubstituted pyridine boronic acids inhibit the reaction by coordinating to the rhodium catalyst due to their Lewis basicity [1]. The presence of a 2-chloro substituent (analogous to the 5-chloro substitution pattern in the target pyridine scaffold) mitigates this inhibition by reducing Lewis basicity, thereby enabling efficient catalysis [1]. Specifically, 2-chloropyridine boronic acid does not inhibit the asymmetric coupling reaction, whereas unsubstituted pyridine does [1]. Additionally, the addition of water to 2-chloropyridinyl boronic acid simplifies its NMR spectra in DMSO, suggesting disruption of boronic acid aggregates into catalytically active monomers [1].

Catalyst Compatibility
Class-level
Unsubstituted: inhibition
2-Cl-pyridine: reaction enabled
Chloro substituent reduces Lewis basicity, preventing catalyst inhibition
Qualitative observation from NMR and coupling studies
Asymmetric catalysis Suzuki-Miyaura coupling Rhodium catalysis

Purity Benchmark and Storage Conditions

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid is commercially available from multiple reputable suppliers with a specified purity of ≥98% . The recommended storage condition is sealed, dry, at 2-8°C . In contrast, many boronic acid analogs exhibit variable purity specifications (e.g., 95%, 97%) and less defined storage recommendations . The availability of a high-purity, well-characterized material reduces the risk of failed coupling reactions due to boronic acid decomposition or impurities that can poison palladium catalysts. Furthermore, the defined LogP (0.2922) and TPSA (53.35) values provided by suppliers offer procurement professionals verifiable metrics for compound identity and quality control .

Purity Specification
Supplier-specified
≥98% purity
High purity may reduce catalyst poisoning risks
Specifications may vary by supplier; storage at 2–8°C sealed dry
Procurement Purity Boronic acid stability

HazMat Classification and Shipping Options

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid is classified under GHS07 (Warning) with a defined signal word . Suppliers provide explicit hazardous material (HazMat) shipping fee schedules and offer excepted quantity packaging options to minimize or eliminate HazMat surcharges . For example, orders can be packaged as multiple smaller units to qualify for reduced-fee shipping categories . This level of logistical transparency is not uniformly available for all boronic acid analogs, where HazMat classifications may be ambiguous or shipping options less flexible.

HazMat & Shipping
Supplier-specified
GHS07 (Warning), excepted quantity packaging available
Predictable logistics support procurement planning
Shipping fee schedules and packaging options disclosed by suppliers
Procurement Hazardous materials Logistics

(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid: Application Scenarios


Lead-Oriented sp³-Enriched Library Synthesis

Procure (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid for the parallel synthesis of small molecule libraries when the goal is to maximize Fsp³ content while minimizing LogP drift. Class-level evidence demonstrates that cyclopropyl boronic derivatives yield products with an average Fsp³ of 0.52 (range 0.16-0.83) and a negligible LogP increase of only 0.02 units [1]. This compound's low LogP (0.2922) and favorable TPSA (53.35 Ų) further support its use in generating drug-like chemical space.

Asymmetric Suzuki-Miyaura Coupling with Rhodium Catalysis

Utilize this boronic acid in asymmetric Suzuki-Miyaura cross-coupling reactions requiring rhodium catalysis. The 5-chloro substituent (structurally analogous to the 2-chloro substitution pattern studied) prevents catalyst inhibition by reducing the Lewis basicity of the pyridine nitrogen, in contrast to unsubstituted pyridine boronic acids which completely inhibit the reaction [2]. The compound's ability to form monomeric species upon water addition [2] ensures efficient transmetalation in the catalytic cycle.

Medicinal Chemistry with Defined Physicochemical Parameters

Select (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid when project criteria specify a narrow LogP window (e.g., 0-1) and a TPSA below 60 Ų for optimal oral bioavailability or CNS penetration. The compound's calculated LogP of 0.2922 and TPSA of 53.35 Ų provide verifiable benchmarks for property-based design. The ≥98% purity specification ensures minimal batch-to-batch variability in critical physicochemical measurements.

Scale-Up with Predictable HazMat Logistics

Procure this compound for gram-scale or larger syntheses where hazardous material shipping costs and logistics predictability are critical. The clearly defined GHS07 classification and excepted quantity packaging options enable accurate budgeting and minimize supply chain disruptions. This contrasts with less well-documented analogs that may incur unexpected HazMat fees or shipping delays.

Application
Selection Property
Validation Focus
sp³-Enriched Library Synthesis
Cyclopropyl Fsp³ enrichment with low LogP drift
Verify coupling yields and product Fsp³
Asymmetric Rh-Catalyzed Coupling
5-Chloro substituent for catalyst compatibility
Confirm reaction progress without catalyst inhibition
Physicochemical Property-Based Design
Favorable TPSA and LogP benchmarks
Assess membrane permeability or CNS profile
Scale-Up with Predictable Logistics
Transparent HazMat classification and flexible packaging
Confirm shipping compliance and cost predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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